trans-Hydroxy Glimepiride

Vue d'ensemble

Description

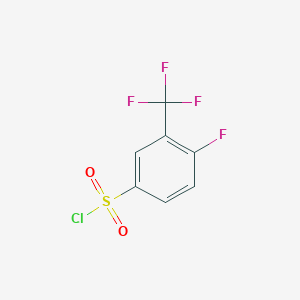

trans-Hydroxy Glimepiride: est un métabolite du médicament antidiabétique glimepiride, qui appartient à la classe des médicaments de la sulfonylurée. Il est principalement utilisé pour gérer le diabète de type 2 en stimulant la sécrétion d'insuline par les cellules bêta pancréatiques. Le composé est caractérisé par la présence d'un groupe hydroxyle en configuration trans, ce qui le différencie de son homologue cis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du trans-hydroxy glimepiride implique l'hydroxylation du glimepiride. Cela peut être réalisé par diverses voies de synthèse, y compris l'utilisation de réactifs et de catalyseurs spécifiques. Une méthode courante implique le traitement du glimepiride avec du trans-1-isocyanato-4-méthylcyclohexane ou un chloroformate d'alkyle, suivi d'une réaction avec la trans-4-méthylcyclohexylamine .

Méthodes de production industrielle: La production industrielle de this compound implique généralement une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l'extraction par solvant, la cristallisation et la purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions: Le trans-hydroxy glimepiride subit diverses réactions chimiques, notamment :

Oxydation: Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction: Le composé peut être réduit pour éliminer le groupe hydroxyle, formant le glimepiride parent.

Substitution: Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation: Formation de cétones ou d'aldéhydes.

Réduction: Formation de glimepiride.

Substitution: Formation de divers dérivés substitués.

Applications de la recherche scientifique

Chimie: Le this compound est utilisé en chimie synthétique comme intermédiaire pour la préparation de divers dérivés et analogues. Il sert de composé modèle pour l'étude des réactions d'hydroxylation et de leurs effets sur l'activité biologique .

Biologie et médecine: En recherche biologique et médicale, le this compound est étudié pour ses propriétés pharmacocinétiques et pharmacodynamiques. Il est utilisé pour étudier le métabolisme et la biotransformation du glimepiride dans le corps humain. De plus, il est exploré pour ses effets thérapeutiques potentiels dans la gestion du diabète et des troubles métaboliques associés .

Industrie: Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de nouveaux médicaments antidiabétiques. Il est également utilisé dans le contrôle qualité et les méthodes analytiques pour garantir la pureté et l'efficacité des formulations de glimepiride .

Mécanisme d'action

Le this compound exerce ses effets en stimulant la libération d'insuline par les cellules bêta pancréatiques. Il y parvient en bloquant les canaux potassiques sensibles à l'ATP sur la membrane des cellules bêta, ce qui entraîne une dépolarisation cellulaire et une sécrétion d'insuline subséquente. Le composé améliore également l'activité des récepteurs intracellulaires de l'insuline, favorisant l'absorption du glucose par les tissus périphériques .

Applications De Recherche Scientifique

Chemistry: trans-Hydroxy glimepiride is used in synthetic chemistry as an intermediate for the preparation of various derivatives and analogs. It serves as a model compound for studying hydroxylation reactions and their effects on biological activity .

Biology and Medicine: In biological and medical research, this compound is studied for its pharmacokinetic and pharmacodynamic properties. It is used to investigate the metabolism and biotransformation of glimepiride in the human body. Additionally, it is explored for its potential therapeutic effects in managing diabetes and related metabolic disorders .

Industry: In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. It is also employed in quality control and analytical methods to ensure the purity and efficacy of glimepiride formulations .

Mécanisme D'action

trans-Hydroxy glimepiride exerts its effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by blocking ATP-sensitive potassium channels on the beta cell membrane, leading to cell depolarization and subsequent insulin secretion. The compound also enhances the activity of intracellular insulin receptors, promoting glucose uptake by peripheral tissues .

Comparaison Avec Des Composés Similaires

Composés similaires :

cis-Hydroxy Glimepiride: L'isomère cis de l'hydroxy glimepiride, qui diffère dans la disposition spatiale du groupe hydroxyle.

Glimepiride: Le composé parent sans le groupe hydroxyle.

Autres sulfonylurées: Telles que le glipizide et le glyburide, qui stimulent également la sécrétion d'insuline mais diffèrent dans leurs profils pharmacocinétiques.

Unicité: Le trans-hydroxy glimepiride est unique en raison de son modèle d'hydroxylation spécifique, qui influence sa stabilité métabolique et son activité biologique. Comparé à son isomère cis, le this compound peut présenter des propriétés pharmacocinétiques et des effets thérapeutiques différents .

Propriétés

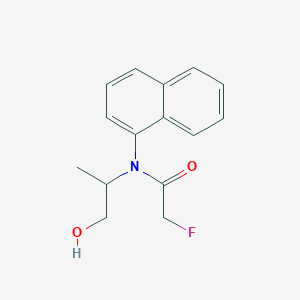

IUPAC Name |

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155602 | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127554-89-6, 600177-94-4 | |

| Record name | Hydroxyglimepiride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-7-carbaldehyde](/img/structure/B158769.png)